
N-(2-Ethyl-2-hexenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Ethyl-2-hexenyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of an aniline group attached to a 2-ethyl-2-hexenyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethyl-2-hexenyl)aniline typically involves the reaction of aniline with 2-ethyl-2-hexenal. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is catalyzed by acids or bases to facilitate the nucleophilic addition of the aniline to the aldehyde group of 2-ethyl-2-hexenal.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. Catalysts and solvents are selected based on their efficiency and cost-effectiveness. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Ethyl-2-hexenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted anilines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines.
Applications De Recherche Scientifique
N-(2-Ethyl-2-hexenyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(2-Ethyl-2-hexenyl)aniline involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The 2-ethyl-2-hexenyl chain may also play a role in the compound’s overall bioactivity by affecting its solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Ethylhexyl)aniline
- N-(2-Hydroxyethyl)aniline
- N-(2-Methyl-2-hexenyl)aniline
Uniqueness
N-(2-Ethyl-2-hexenyl)aniline is unique due to the presence of the 2-ethyl-2-hexenyl chain, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and influences its reactivity and applications.
Propriétés
Numéro CAS |
68258-67-3 |
|---|---|
Formule moléculaire |
C14H21N |
Poids moléculaire |
203.32 g/mol |
Nom IUPAC |
N-[(E)-2-ethylhex-2-enyl]aniline |
InChI |
InChI=1S/C14H21N/c1-3-5-9-13(4-2)12-15-14-10-7-6-8-11-14/h6-11,15H,3-5,12H2,1-2H3/b13-9+ |
Clé InChI |
BYYMMAFVCCUWRF-UKTHLTGXSA-N |
SMILES isomérique |
CCC/C=C(\CC)/CNC1=CC=CC=C1 |
SMILES canonique |
CCCC=C(CC)CNC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




iridium(III)](/img/structure/B13781928.png)
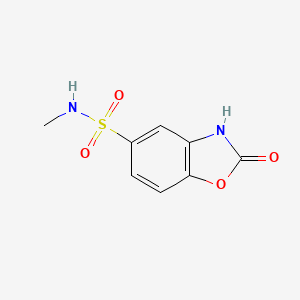
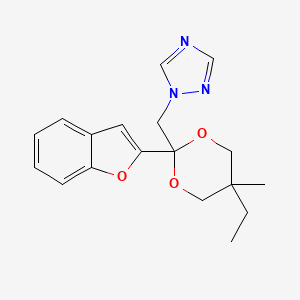

![Nickel, (2-propanol)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-](/img/structure/B13781956.png)

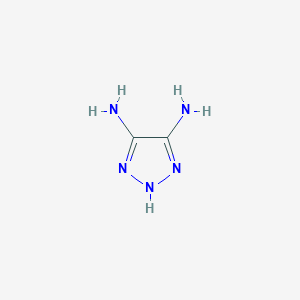
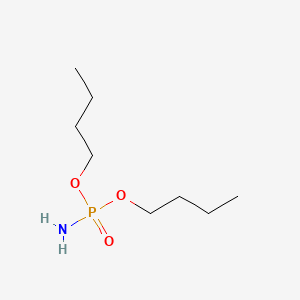
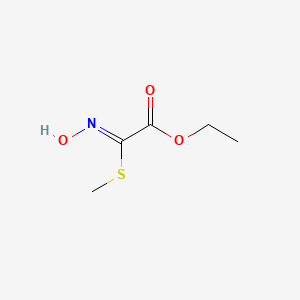
![N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide;dihydrochloride](/img/structure/B13781982.png)


